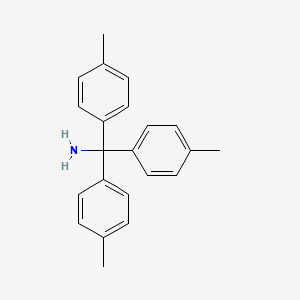
Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate is a complex organophosphorus compound with the molecular formula C8H14Cl3FNO4P It is known for its unique chemical structure, which includes both phosphonate and fluoroacetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate typically involves the reaction of diethyl phosphite with trichloroacetyl chloride and fluoroacetamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Diethyl phosphite reacts with trichloroacetyl chloride to form diethyl 2,2,2-trichloroethylphosphonate.
Step 2: The intermediate product is then reacted with fluoroacetamide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphonates.
科学的研究の応用
Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phosphonate group may also participate in binding interactions, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
- Diethyl 2,2,2-trichloro-1-((2-chlorobenzoyl)amino)ethylphosphonate
- Diethyl 2,2,2-trichloro-1-((2,4-dichlorobenzoyl)amino)ethylphosphonate
- Diethyl 2,2,2-trichloro-1-((3-methylbenzoyl)amino)ethylphosphonate
Uniqueness
Diethyl 2,2,2-trichloro-1-((fluoroacetyl)amino)ethylphosphonate is unique due to the presence of the fluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar phosphonates.
特性
分子式 |
C8H14Cl3FNO4P |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
2-fluoro-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide |
InChI |
InChI=1S/C8H14Cl3FNO4P/c1-3-16-18(15,17-4-2)7(8(9,10)11)13-6(14)5-12/h7H,3-5H2,1-2H3,(H,13,14) |
InChIキー |
AKTMCCUKVHHHRF-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)CF)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977842.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977848.png)
![methyl (2E)-2-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977861.png)

![5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B11977864.png)
![(2E)-6-benzyl-2-[4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11977866.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11977868.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977872.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977879.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11977886.png)
![11-(1-naphthylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11977889.png)


